

# Application Notes and Protocols: SC-19220 in Primary Cell Cultures

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## Compound of Interest

Compound Name: SC-19220

Cat. No.: B1680854

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## Product Overview

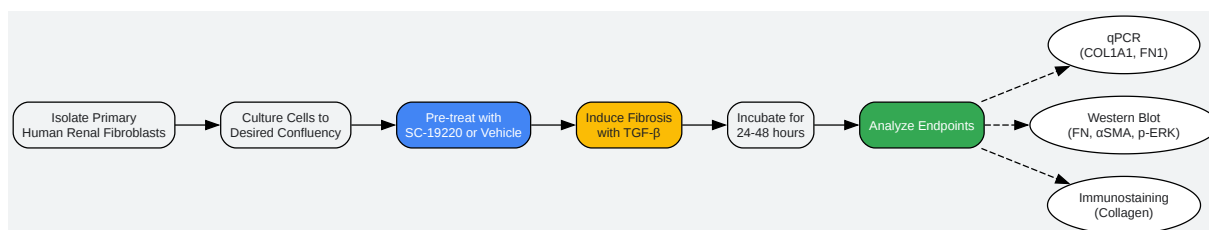
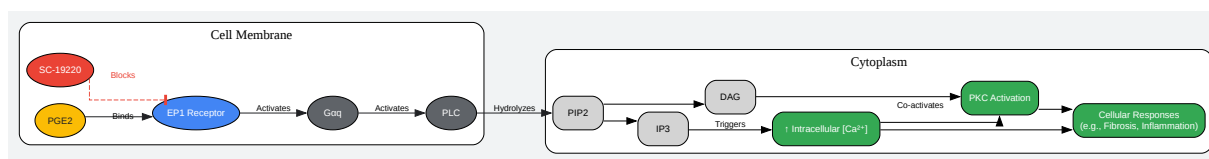
**SC-19220** is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).<sup>[1][2][3]</sup> As a member of the dibenzoxazepine family, it is a valuable tool for investigating the physiological and pathological roles of the PGE2/EP1 signaling pathway.<sup>[3][4]</sup> PGE2 is a key lipid mediator involved in numerous processes, including inflammation, pain, fever, and cancer.<sup>[1][5][6]</sup> The EP1 receptor, a G-protein coupled receptor (GPCR), signals through the Gαq protein to activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca<sup>2+</sup>]).<sup>[7]</sup> By selectively blocking this interaction, **SC-19220** allows for the targeted study of EP1-mediated cellular responses in various primary cell models.

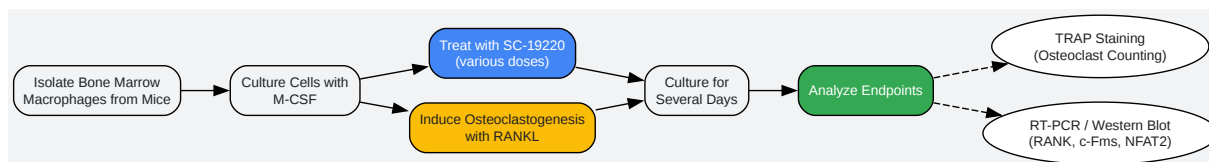
### Chemical Information:

- CAS Number: 19395-87-0<sup>[1]</sup>
- Molecular Formula: C<sub>16</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>3</sub><sup>[3]</sup>
- Molecular Weight: 331.8 g/mol <sup>[1][3]</sup>
- Solubility: Soluble in DMSO (>14 mg/ml) and DMF (>25 mg/ml).<sup>[3][4]</sup> Sparingly soluble in aqueous buffers.<sup>[4]</sup>

## Mechanism of Action

**SC-19220** exerts its effect by competitively inhibiting the binding of PGE2 to the EP1 receptor. This blockade prevents the activation of the downstream Gαq signaling cascade. The canonical EP1 signaling pathway begins with PGE2 binding, which induces a conformational change in the receptor, activating the associated Gαq protein. Gαq, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytoplasm. The resulting increase in intracellular [Ca<sup>2+</sup>] and the presence of DAG activate Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to various cellular responses. **SC-19220** effectively abrogates these downstream events by preventing the initial ligand-receptor interaction.





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## References

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